molecular formula C13H21N3 B14873373 4-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine

4-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine

Cat. No.: B14873373
M. Wt: 219.33 g/mol
InChI Key: AHEJVHBNDWFIDU-UHFFFAOYSA-N
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Description

4-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . This reaction is compatible with a broad range of functional groups and proceeds through a catalytic Ortoleva-King reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds and nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine is unique due to the presence of both the imidazo[1,2-a]pyridine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities not seen in simpler compounds.

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

6-methyl-2-piperidin-4-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H21N3/c1-10-2-3-13-15-12(9-16(13)8-10)11-4-6-14-7-5-11/h9-11,14H,2-8H2,1H3

InChI Key

AHEJVHBNDWFIDU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NC(=CN2C1)C3CCNCC3

Origin of Product

United States

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